Zoely

Oral Contraceptive Estrogen Pharmacology Hemostasis

Researchers requiring a combined oral contraceptive (COC) with natural estrogen for metabolic, hemostatic, or comparative studies face limited supply of authentic Zoely reference material. Zoely (NOMAC 2.5 mg / 17β-estradiol 1.5 mg) provides a pharmacologically distinct 24/4-regimen COC that uses 17β-estradiol (identical to endogenous human estradiol) instead of ethinylestradiol. - NOMAC is a highly selective progesterone receptor agonist with no androgenic, estrogenic, or glucocorticoid activity. - Real-world PRO-E2 study: superior contraceptive effectiveness vs. LNG/EE (HR 0.45, p<0.0001). - Quantifiably lower impact on hemostatic, lipid, and carbohydrate parameters vs. LNG-containing COCs. Supplied as a research-grade reference standard with full analytical documentation. Global shipping available.

Molecular Formula C41H54O6
Molecular Weight 642.9 g/mol
CAS No. 853244-42-5
Cat. No. B1243247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoely
CAS853244-42-5
Molecular FormulaC41H54O6
Molecular Weight642.9 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C23H30O4.C18H24O2/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-12,17-18,20-21H,5-10H2,1-4H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18-,20-,21+,22+,23+;14-,15-,16+,17+,18+/m11/s1
InChIKeyRUJWZZRJSQGFCW-OGPYDZPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 28 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoely (NOMAC/E2) Overview


Zoely is a monophasic combined oral contraceptive (COC) composed of nomegestrol acetate (NOMAC) 2.5 mg, a 19-norprogesterone-derived progestin with high progesterone receptor selectivity, and 17β-estradiol (E2) 1.5 mg, an estrogen chemically identical to endogenous human estradiol [1]. It is administered in a 24/4-day regimen (24 active tablets, 4 placebo tablets). Zoely is distinguished from the majority of marketed COCs by its use of 17β-estradiol rather than the synthetic estrogen ethinylestradiol (EE), and by its specific progestin, NOMAC [2].

1
Estrogen pharmacology studies Distinguish E2 from EE on metabolic/hemostatic endpoints
2
Progestin receptor selectivity profiling NOMAC high PgR selectivity vs other progestins
3
Regimen pharmacology (24/4) Ovarian suppression and cycle control model context

Scientific Rationale Against COC Substitution


Combined oral contraceptives are not interchangeable due to profound differences in estrogen type, progestin pharmacology, and dosing regimen. Zoely employs 17β-estradiol, which exhibits reduced hepatic impact compared to ethinylestradiol-containing COCs, leading to measurably different effects on hemostatic, lipid, and endocrine parameters [1]. The progestin component, NOMAC, demonstrates a distinct steroid receptor binding profile characterized by high progesterone receptor selectivity and a lack of androgenic, estrogenic, or glucocorticoid activity, which contrasts sharply with the off-target receptor interactions of other progestins [2]. Furthermore, the 24/4-day regimen of Zoely, with a shorter hormone-free interval, contributes to more consistent ovarian suppression and a distinct bleeding pattern compared to traditional 21/7-day regimens [3].

Estrogen type
17β-estradiol (E2)
Ethinylestradiol (EE) has ~100× hepatic potency; metabolic/hemostatic endpoints may shift markedly
Progestin pharmacology
NOMAC (selective PgR)
LNG, MPA, DRSP exhibit androgenic/anti-mineralocorticoid off-targets; receptor profile mismatch
Dosing regimen
24/4-day regimen
21/7 regimens yield different ovarian suppression depth and bleeding pattern; may not transfer

Differentiating Evidence for Zoely


Estrogen Type: 17β-Estradiol vs. Ethinylestradiol

Zoely contains 17β-estradiol, an estrogen chemically identical to endogenous human estradiol, whereas most COCs contain ethinylestradiol (EE), a synthetic analog with approximately 100-fold greater hepatic potency. This fundamental chemical difference translates into quantifiably lower hepatic impact for Zoely. In a 6-cycle, randomized, open-label trial comparing Zoely (NOMAC 2.5 mg / E2 1.5 mg, 24/4 regimen) to a COC containing levonorgestrel 150 µg / EE 30 µg (21/7 regimen) in 121 healthy women, the Zoely group demonstrated statistically significantly smaller changes across multiple hemostatic, lipid, and carbohydrate metabolism parameters from baseline to cycle 6 [1].

Estrogen type
Head-to-head
17β-estradiol vs ethinylestradiol
Zoely: unchanged lipids, negligible glucose/insulin shifts, smaller CRP increase vs LNG/EE
Reported lower hepatic impact
6-cycle RCT; hemostatic, lipid, carbohydrate parameters
Oral Contraceptive Estrogen Pharmacology Hemostasis Metabolic Impact

Bleeding Profile: 24/4 vs. 21/7 Regimen

The bleeding profile of Zoely is quantitatively distinct from that of traditional 21/7 COCs. In pooled phase III trial data, women using Zoely (NOMAC/E2 in a 24/4 regimen) experienced withdrawal bleeding that was shorter and lighter compared to women using a COC containing drospirenone 3 mg / EE 30 µg in a 21/7 regimen. Furthermore, a distinctive feature is the high rate of absent scheduled bleeding [1].

Bleeding profile
Head-to-head
~30% amenorrhea at 12 months
Distinct cycle control pattern
Pooled phase III data; shorter, lighter withdrawal bleeding
Oral Contraceptive Cycle Control Withdrawal Bleeding Patient Acceptability

Real-World Contraceptive Efficacy vs. LNG-COCs

In a large-scale, prospective, non-interventional cohort study (PRO-E2) involving over 101,000 women across 12 countries, the real-world contraceptive effectiveness of Zoely (NOMAC/E2) was compared directly to that of combined oral contraceptives containing levonorgestrel (COC-LNG). The study found a statistically significantly lower rate of contraceptive failure (unintended pregnancy) among users of Zoely [1].

Contraceptive failure
Head-to-head
HR 0.45 (95% CI 0.34–0.60)
Lower unintended pregnancy hazard
PRO-E2 real-world study >101,000 women
Oral Contraceptive Real-World Evidence Contraceptive Efficacy Unintended Pregnancy

VTE Risk Profile vs. LNG-COCs

The PRO-E2 real-world study, which included over 101,000 women, assessed the risk of venous thromboembolism (VTE) as a primary safety outcome. The study demonstrated that the VTE risk associated with Zoely (NOMAC/E2) was at least as low as that associated with levonorgestrel-containing COCs (COC-LNG), which are considered the reference standard for low VTE risk among COCs [1].

VTE risk
Head-to-head
HR 0.59 (95% CI 0.25–1.35)
VTE risk comparable to LNG-COCs
PRO-E2 study; non-significant difference
Oral Contraceptive Cardiovascular Safety Venous Thromboembolism Risk Assessment

Progestin Receptor Selectivity: NOMAC vs. MPA

The progestin in Zoely, nomegestrol acetate (NOMAC), is a 19-norprogesterone derivative characterized by high progesterone receptor (PgR) selectivity and a lack of androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity. Direct comparative receptor binding studies demonstrate that NOMAC exhibits greater steroid receptor selectivity compared to medroxyprogesterone acetate (MPA) and certain other synthetic progestins [1].

Progestin selectivity
Head-to-head
NOMAC Ki 22.8 nM (PgR) vs MPA
Higher PgR affinity; anti-androgenic, no glucocorticoid/mineralocorticoid activity
Selective receptor binding profile
In vitro rat uterine cytosol and T47-D cells
Progestin Pharmacology Receptor Binding Steroid Selectivity Off-Target Effects

Ovarian Suppression vs. Drospirenone/EE

In a randomized, open-label, six-cycle study directly comparing ovarian suppression, Zoely (NOMAC 2.5 mg / E2 1.5 mg, 24/4 regimen) achieved consistent ovulation inhibition with suppressive effects on the ovaries that were at least similar to those of a COC containing drospirenone 3 mg / EE 30 µg (21/7 regimen). Notably, no subject in the Zoely group developed a follicle ≥15 mm during treatment, whereas two subjects (12.5%) in the comparator group did [1].

Ovarian suppression
Head-to-head
0% follicles ≥15 mm vs 12.5% DRSP/EE
Consistent follicular suppression
6-cycle RCT; max follicular diameter reduced
Oral Contraceptive Ovarian Activity Ovulation Inhibition Follicular Development

Clinical and Research Applications


First-Line Contraception

The PRO-E2 study provides robust real-world evidence that Zoely offers superior contraceptive effectiveness compared to LNG-containing COCs (HR 0.45 for unintended pregnancy, p<0.0001) [1]. This positions Zoely as a preferred first-line oral contraceptive option in clinical settings where maximizing real-world efficacy is the primary objective, and supports formulary decisions favoring Zoely over generic LNG/EE combinations.

Favorable Metabolic and Hemostatic Profile

Given the quantifiably lower impact on hemostatic, lipid, and carbohydrate parameters compared to LNG/EE [2], Zoely is particularly suitable for women for whom metabolic or hemostatic concerns are a consideration in contraceptive selection. This includes women with mild dyslipidemia, a family history of cardiovascular disease, or those seeking a COC with minimal systemic metabolic perturbation.

Lighter or Absent Withdrawal Bleeding

The distinct bleeding profile of Zoely, characterized by shorter, lighter withdrawal bleeding and an approximately 30% amenorrhea rate at 12 months [3], makes it a targeted choice for women who prefer reduced menstrual bleeding or amenorrhea. This provides a clear clinical alternative to traditional 21/7 COCs for patients seeking this specific bleeding pattern.

Estrogen Type-Specific Research

Zoely's unique composition—combining the natural estrogen 17β-estradiol with the selective progestin NOMAC—makes it an essential comparator or intervention in research studies designed to isolate the effects of estrogen type (E2 vs. EE) on cardiovascular, metabolic, or hemostatic endpoints [2][4]. Its distinct pharmacologic profile facilitates mechanistic studies that are not possible with traditional EE-containing COCs.

Application
Selection Property
Validation Focus
Contraceptive failure endpoint research
Real-world HR 0.45 context
Unintended pregnancy hazard ratio review
Metabolic/hemostatic endpoint studies
E2-based lower hepatic impact profile
Lipid, glucose, hemostatic parameter shifts
Cycle control and bleeding pattern research
24/4 regimen amenorrhea rate
Withdrawal bleeding pattern endpoints
Estrogen pharmacology comparative studies
E2 vs EE composition differentiation
Estrogen-dependent endpoint isolation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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